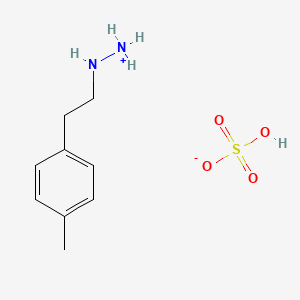

p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate

Description

Properties

CAS No. |

156-48-9 |

|---|---|

Molecular Formula |

C9H16N2O4S |

Molecular Weight |

248.30 g/mol |

IUPAC Name |

hydrogen sulfate;[2-(4-methylphenyl)ethylamino]azanium |

InChI |

InChI=1S/C9H14N2.H2O4S/c1-8-2-4-9(5-3-8)6-7-11-10;1-5(2,3)4/h2-5,11H,6-7,10H2,1H3;(H2,1,2,3,4) |

InChI Key |

SQXMMYDECLCCPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CCN[NH3+].OS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of p-methyl-beta-phenylethylhydrazine dihydrogen sulfate generally involves the formation of the hydrazine derivative followed by salt formation with sulfuric acid. The key steps include:

- Synthesis of the p-methyl-beta-phenylethylhydrazine base.

- Conversion of the free base to its dihydrogen sulfate salt by reaction with sulfuric acid.

Detailed Synthetic Route

While specific literature on the exact preparation of p-methyl-beta-phenylethylhydrazine dihydrogen sulfate is limited, the synthesis can be inferred from related hydrazine derivatives like phenelzine sulfate and general hydrazine salt formation methods:

Synthesis of p-Methyl-beta-phenylethylhydrazine

This typically involves the reduction or substitution of a precursor aromatic compound containing a p-methylphenyl group attached to an ethyl hydrazine moiety. Common synthetic routes for beta-phenylethylhydrazines involve the reaction of the corresponding halide or ketone with hydrazine or hydrazine derivatives under controlled conditions.Formation of the Dihydrogen Sulfate Salt

The free hydrazine base is dissolved in an appropriate solvent such as ethanol or water. Then, sulfuric acid (H2SO4) is added slowly under cooling to control the exothermic reaction, forming the dihydrogen sulfate salt. The salt precipitates out or remains in solution depending on concentration and temperature.Isolation and Purification

The resulting dihydrogen sulfate salt is isolated by filtration or crystallization. It is then dried under vacuum or in a desiccator to obtain the pure compound with high purity (typically ≥98%).

Alternative Salt Formation Method (Tripartite Salt Preparation)

A related patent on the preparation of tribasic acid salts of hydrazine derivatives describes a method where bases are dissolved sequentially in alcohol, followed by the addition of the acid to form crystalline salts. Although this patent focuses on tribasic acids like phosphoric acid, the principle can be adapted for sulfuric acid:

- Dissolve p-methyl-beta-phenylethylhydrazine in ethanol.

- Slowly add sulfuric acid to the alcoholic solution.

- A precipitate forms, which is then isolated by filtration.

- The product is washed and dried to yield the dihydrogen sulfate salt.

This method affords a pure, crystalline salt with defined melting point and solubility characteristics.

Analytical Data and Characterization

The purity and identity of p-methyl-beta-phenylethylhydrazine dihydrogen sulfate are confirmed by various analytical techniques:

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C9H16N2O4S |

| Molecular Weight | 248.3 g/mol |

| Purity | ≥98% (typically by HPLC or titration) |

| Physical Appearance | White crystalline powder |

| Solubility | Soluble in water and ethanol |

| Melting Point | Not explicitly reported; expected crystalline salt behavior |

| Structural Confirmation | NMR, IR, MS, and elemental analysis |

The SMILES code for the compound is: CC1=CC=C(C=C1)CCN[NH3+].OS(=O)(=O)[O-], indicating the p-methylphenyl group attached to a beta-phenylethylhydrazine moiety with sulfate counterion.

Summary Table of Preparation Method

| Step No. | Operation | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of hydrazine base | Reaction of p-methylphenyl precursor with hydrazine | p-Methyl-beta-phenylethylhydrazine base |

| 2 | Salt formation | Addition of sulfuric acid in ethanol/water under cooling | Formation of dihydrogen sulfate salt precipitate |

| 3 | Isolation and purification | Filtration, washing, drying | Pure p-methyl-beta-phenylethylhydrazine dihydrogen sulfate powder |

Chemical Reactions Analysis

Types of Reactions

p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxides.

Reduction: It can be reduced to simpler hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazine derivatives.

Scientific Research Applications

p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate, a compound structurally related to beta-phenylethylhydrazine, has garnered attention for its potential applications in various scientific research fields, particularly in biochemistry and pharmacology. This article explores its applications, supported by relevant case studies and data.

Enzyme Inhibition

One of the primary applications of p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate is its role as an inhibitor of lysine-specific demethylase 1 (LSD1) and histone deacetylases (HDACs). Research indicates that compounds with a phenelzine scaffold, including p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate, exhibit selective inhibition of LSD1 over monoamine oxidase (MAO), demonstrating potential in cancer therapy and neuroprotection against oxidative stress .

Cancer Research

The compound has shown promise in anti-proliferative activities across various cancer cell lines. Studies have documented significant changes in histone methylation patterns upon treatment with p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate, suggesting its utility in epigenetic modulation for cancer treatment .

Case Study: Anti-Cancer Efficacy

A study published in the Journal of Medicinal Chemistry highlighted that analogs of beta-phenylethylhydrazine, including p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate, were effective in reducing tumor growth in xenograft models by modulating histone methylation and acetylation, thus impacting gene expression relevant to tumor suppression .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative damage, which is crucial for developing therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses .

Pharmacological Studies

Pharmacological studies have demonstrated the compound's efficacy in modulating neurotransmitter systems. Its structural similarity to known monoamine oxidase inhibitors suggests potential applications in treating mood disorders and anxiety by enhancing monoaminergic signaling .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Structural and Functional Comparisons

Key structural analogs differ in substituents and counterions, influencing their applications and biological effects:

Key Research Findings

- Beta-phenylethylhydrazine sulfate demonstrated significant tumorigenicity in Swiss mice, with lung tumor incidence rising from 21% to 56% in females and vascular tumors from 5% to 44% .

- Phenylhydrazine sulfate is widely used in analytical chemistry for carbonyl group detection, as evidenced in hydrocortisone butyrate quantification protocols .

- Methylhydrazine sulfate synthesis involves methylation routes similar to ethyl analogs, but its applications are more niche, primarily in specialized reagents .

Counterion Effects

The dihydrogen sulfate (H₂SO₄) counterion enhances solubility in polar solvents compared to hydrochloride salts. However, it introduces risks of acid-catalyzed degradation or irritation, as noted in phenylhydrazine sulfate preparations .

Q & A

Q. Q1. What are the established synthetic routes for p-methyl-beta-phenylethylhydrazine dihydrogen sulfate, and what are their critical reaction parameters?

Methodological Answer: The primary synthesis involves reductive amination of phenylacetaldehyde with hydrazine , followed by sulfation. Key steps include:

- Reductive amination : React phenylacetaldehyde with hydrazine in the presence of a reducing agent (e.g., hydrogen gas or sodium cyanoborohydride) to form the hydrazine backbone.

- Sulfation : Treat the free base with sulfuric acid to form the dihydrogen sulfate salt.

Critical parameters include pH control (optimize at pH 3–4 during sulfation) and temperature (maintain 25–40°C to avoid side reactions). Purity is confirmed via melting point analysis (literature range: 164–166°C) and HPLC .

Q. Q2. What analytical methods are recommended for quantifying p-methyl-beta-phenylethylhydrazine dihydrogen sulfate in experimental samples?

Methodological Answer:

- HPLC with UV detection : Use a C18 column, mobile phase of 0.1 M phosphate buffer (pH 2.5) and acetonitrile (70:30), and detection at 254 nm. Calibrate with a stock solution of 0.1 mg/mL in 0.1 M HCl .

- Spectrophotometric methods : Phosphomolybdic acid (PMA) forms a blue complex with hydrazine derivatives; measure absorbance at 650 nm after reaction with PMA .

- Mass spectrometry (MS) : Electrospray ionization (ESI) in positive ion mode confirms molecular ion peaks ([M+H]⁺ at m/z 235) .

Q. Q3. What are the key safety protocols for handling p-methyl-beta-phenylethylhydrazine dihydrogen sulfate in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.

- Storage : Keep in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation.

- Spill management : Neutralize with 10% sodium bicarbonate and absorb with vermiculite. Dispose as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. Q4. How can researchers optimize synthetic yield using experimental design frameworks like Plackett-Burman?

Methodological Answer: Apply a Plackett-Burman design to screen critical variables:

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 25 | 40 |

| Reaction time (h) | 2 | 6 |

| Hydrazine molar ratio | 1:1 | 1:1.5 |

| pH | 3 | 5 |

Conduct 12 runs with these factors and analyze yield via ANOVA. For example, a study on similar hydrazines identified pH and temperature as the most significant factors (p < 0.05) .

Q. Q5. How to resolve contradictions in stability data under varying storage conditions?

Methodological Answer:

- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC.

- Mechanistic analysis : Use TGA/DSC to identify decomposition temperatures and FTIR to detect oxidative byproducts (e.g., sulfonic acids).

- Statistical reconciliation : Apply principal component analysis (PCA) to correlate degradation rates with humidity, temperature, and light exposure .

Q. Q6. What strategies ensure batch-to-batch consistency in purity for bioassays?

Methodological Answer:

- Quality control : Perform batch analysis with HPLC (≥95% purity) and MS (no detectable side-chain oxidation).

- Salt content standardization : Use Karl Fischer titration to limit water content (<0.5%) and ion chromatography to quantify sulfate ions.

- Solubility matching : Pre-dissolve in 0.1 M HCl (pH 2.0) for uniform stock solutions .

Q. Q7. How to investigate the compound’s mechanism of action in enzymatic inhibition studies?

Methodological Answer:

- Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against monoamine oxidase (MAO).

- Isotopic labeling : Synthesize deuterated analogs (e.g., d-3-methyl) to track metabolic pathways via LC-MS/MS.

- Molecular docking : Simulate binding affinity with MAO-B using AutoDock Vina; validate with site-directed mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.